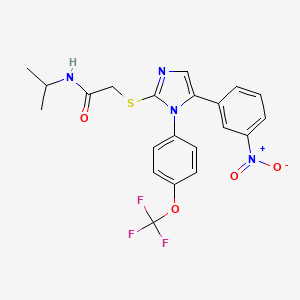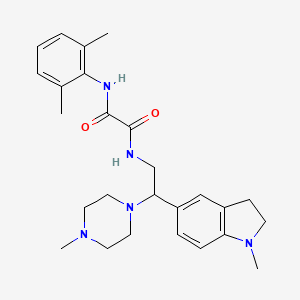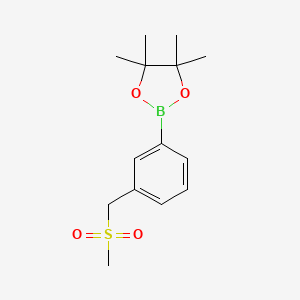
3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C14H21BO4S . It is a type of boronic ester, which are commonly used in various chemical reactions, including the Suzuki-Miyaura coupling .
Synthesis Analysis
Boronic esters, including 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester, are typically synthesized through metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH, which strongly influences the rate of the reaction .Molecular Structure Analysis
The molecular structure of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester is represented by the formula C14H21BO4S . The structure includes a boronic ester group, a methylsulfonylmethyl group, and a phenyl group.Chemical Reactions Analysis
Boronic esters, including 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester, are known to undergo hydrolysis, especially at physiological pH . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH .Scientific Research Applications
1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Suzuki–Miyaura Coupling
The compound is highly valuable in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions .
3. Conversion into a Broad Range of Functional Groups The boron moiety in the compound can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Borylation Approaches
The compound is used in various borylation approaches that have been developed over the years . This includes the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .
5. Formal Methane Addition to Various Alkenes The compound is used in a protocol that allows for a formal methane addition to various alkenes. This combines the protodeboronation protocol with a Matteson-CH2-homologation .
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The compound is used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-[3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound of interest) transfers a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors . The use of organoboron reagents like 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester allows for mild and functional group tolerant reaction conditions .
Pharmacokinetics
The rate of reaction is considerably accelerated at physiological pH , which could impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds, making it a valuable tool in the field of organic chemistry .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of the specific environmental conditions in which it is used .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4S/c1-13(2)14(3,4)19-15(18-13)12-8-6-7-11(9-12)10-20(5,16)17/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCILNMLIKSDFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

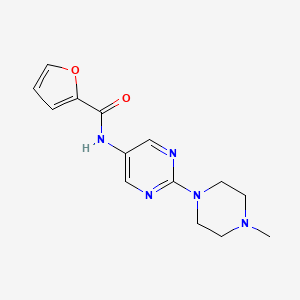
![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2764641.png)
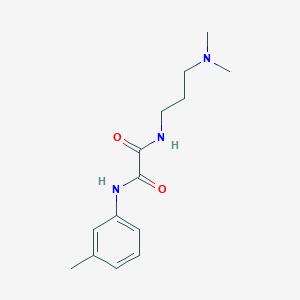
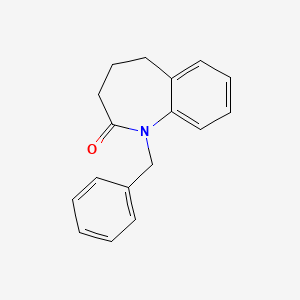
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B2764647.png)
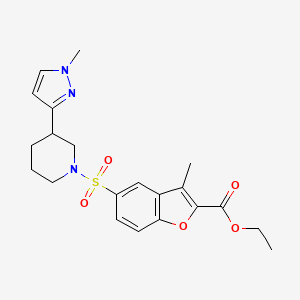
![4-(4-bromobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2764650.png)
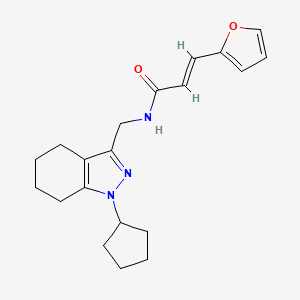
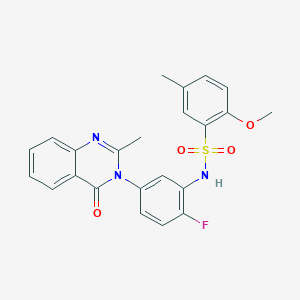
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate](/img/structure/B2764655.png)
